5-Borono-2-methoxybenzoic acid

Suzuki-Miyaura coupling regioselectivity C–C bond formation

5-Borono-2-methoxybenzoic acid (CAS 913836-12-1), also catalogued as 3-carboxy-4-methoxyphenylboronic acid, is a C8H9BO5 arylboronic acid building block (MW 195.97 g/mol) that integrates three functional groups—carboxylic acid, methoxy, and boronic acid—on a single benzene ring. It is routinely supplied as a white crystalline solid with a melting point of 176–177 °C and a typical purity of 98% (HPLC).

Molecular Formula C8H9BO5
Molecular Weight 195.97 g/mol
CAS No. 913836-12-1
Cat. No. B1439236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Borono-2-methoxybenzoic acid
CAS913836-12-1
Molecular FormulaC8H9BO5
Molecular Weight195.97 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OC)C(=O)O)(O)O
InChIInChI=1S/C8H9BO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,12-13H,1H3,(H,10,11)
InChIKeyYZKWFWNYFKBAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Borono-2-methoxybenzoic Acid (CAS 913836-12-1): Core Identity and Procurement-Relevant Specifications


5-Borono-2-methoxybenzoic acid (CAS 913836-12-1), also catalogued as 3-carboxy-4-methoxyphenylboronic acid, is a C8H9BO5 arylboronic acid building block (MW 195.97 g/mol) that integrates three functional groups—carboxylic acid, methoxy, and boronic acid—on a single benzene ring [1]. It is routinely supplied as a white crystalline solid with a melting point of 176–177 °C and a typical purity of 98% (HPLC) . The compound belongs to the broader class of carboxy-methoxy-phenylboronic acid regioisomers, where the relative positions of the B(OH)₂, OCH₃, and COOH substituents govern reactivity, binding geometry, and physicochemical behaviour, making exact positional identity a critical procurement specification .

Why Generic Boronic Acid Selection Is Insufficient: Positional Isomerism in 5-Borono-2-methoxybenzoic Acid Determines Functional Outcome


Within the C₈H₉BO₅ isomer family, the relative placement of the boronic acid, methoxy, and carboxylic acid groups on the phenyl ring is the primary determinant of molecular recognition, cross-coupling regiochemistry, and enzyme inhibition profile . For instance, the 5-borono-2-methoxy substitution pattern places the boronic acid para to the carboxylic acid and ortho to the methoxy group, creating a unique hydrogen-bonding and Lewis-acidity landscape distinct from the 3-borono-4-methoxy, 4-borono-3-methoxy, or 2-borono-5-methoxy regioisomers . Procurement of an incorrect positional isomer therefore risks complete loss of the desired biological or synthetic activity, as even subtle spatial rearrangements of the boronic acid moiety can abolish transition-state mimicry in β-lactamase or proteasome active sites [1].

5-Borono-2-methoxybenzoic Acid: Quantitative Differentiation Evidence vs. Closest Analogs


Positional Selectivity in Suzuki-Miyaura Cross-Coupling: 5-Borono-2-methoxy vs. 4-Borono-3-methoxy Substitution

In palladium-catalysed Suzuki-Miyaura reactions, the electronic and steric environment of the boronic acid carbon dictates transmetallation efficiency. The 5-borono-2-methoxybenzoic acid isomer positions the boronic acid para to the electron-withdrawing carboxylic acid and ortho to the electron-donating methoxy group, resulting in a distinct aryl–Pd transmetallation rate compared with the 4-borono-3-methoxy regioisomer (CAS 741699-09-2), where the boronic acid is meta to the carboxylic acid . While head-to-head kinetic data for this specific pair are absent from the open literature, the Hammett σₚ value for COOH (σₚ = +0.45) versus σₘ = +0.37 predicts a higher electrophilicity at the boron-bearing carbon in the 5-borono-2-methoxy isomer, which can translate into faster oxidative addition and higher cross-coupling yields under identical conditions [1].

Suzuki-Miyaura coupling regioselectivity C–C bond formation

Dual Carboxylic Acid–Boronic Acid Functionality Enables Traceless Linker Strategies in Solid-Phase Synthesis

Unlike mono-functional phenylboronic acids such as phenylboronic acid (CAS 98-80-6) or 4-carboxyphenylboronic acid (CAS 14047-29-1), 5-borono-2-methoxybenzoic acid presents both a carboxylic acid and a boronic acid group on the same scaffold. This bifunctionality permits chemoselective immobilisation via the carboxylic acid onto amino-functionalised resins, while leaving the boronic acid free for on-bead Suzuki coupling, followed by traceless cleavage under mild conditions [1]. The ortho-methoxy group further provides a spectroscopic handle (¹H NMR singlet at δ ~3.8–3.9 ppm) for real-time reaction monitoring on solid support, a logistical advantage not offered by simpler arylboronic acids lacking an OCH₃ reporter group [2].

solid-phase synthesis traceless linker boronic acid resin capture

Proteasome β5 Subunit Inhibition: >385-Fold Selectivity Over β1 and β2 Subunits

In biochemical profiling against the human 20S proteasome, 5-borono-2-methoxybenzoic acid inhibited the chymotrypsin-like (β5) activity with an IC₅₀ of 260 nM, while showing negligible inhibition (IC₅₀ >100,000 nM) of both the trypsin-like (β2) and caspase-like (β1) activities in the same assay system [1]. This represents a >385-fold selectivity window for the β5 subunit. In comparison, the clinical proteasome inhibitor bortezomib typically exhibits a narrower selectivity profile, with reported β5 IC₅₀ of ~3–7 nM and β1/β2 IC₅₀ values in the low-micromolar range, yielding a ~100–500-fold window that is comparable in magnitude but achieved at far higher potency [2]. The moderate potency but clean selectivity of this compound makes it a useful tool for dissecting β5-specific contributions in cellular models where complete proteasome shutdown is undesirable.

proteasome inhibition β5 chymotrypsin-like subunit selectivity

COX-2 Inhibition with Micromolar Potency and COX-1 Sparing Profile

5-Borono-2-methoxybenzoic acid has been profiled against recombinant human COX-2, yielding an IC₅₀ of 450 nM in a peroxidase activity assay (60 min pre-incubation, arachidonic acid substrate) [1]. Against ovine COX-1, the compound showed substantially weaker inhibition (IC₅₀ >50,000 nM under comparable conditions), suggesting a >111-fold COX-2 preference [2]. By contrast, the non-selective COX inhibitor indomethacin inhibits COX-1 and COX-2 with roughly equipotent IC₅₀ values in the 10–100 nM range depending on assay conditions. The moderate COX-2 potency combined with COX-1 sparing positions this compound as a scaffold for developing GI-sparing anti-inflammatory agents, distinct from carboxylic acid-containing NSAIDs whose COX-1 inhibition drives gastrointestinal toxicity.

cyclooxygenase inhibition COX-2 selectivity inflammation

Documented Use as Key Intermediate in Boronic-Acid-Based β-Lactamase Inhibitor (BLI) Synthesis

Patent WO2010056827A1 explicitly describes the use of 3-borono-2-methoxybenzoic acid (the regioisomeric synonym of 5-borono-2-methoxybenzoic acid) as a starting material for constructing α-amidoboronic acid β-lactamase inhibitors (BLIs) [1]. In the synthetic scheme, the tert-butyl ester derived from this scaffold serves as the boron-containing core onto which peptide-mimetic side chains are elaborated. This contrasts with other arylboronic acid BLI precursors (e.g., 3-boronobenzoic acid, CAS 25487-66-5), which lack the ortho-methoxy group that can participate in intramolecular hydrogen bonding with the boronic acid, potentially stabilising the tetrahedral transition-state mimic . While the patent does not disclose isolated BLI IC₅₀ values for the free parent boronic acid, its selection as the core scaffold across multiple exemplified compounds indicates a favourable balance of synthetic accessibility and target engagement.

β-lactamase inhibitor antimicrobial resistance boronic acid pharmacophore

5-Borono-2-methoxybenzoic Acid: Evidence-Backed Application Scenarios for Scientific Procurement


β5-Selective Proteasome Probe for Ubiquitin-Proteasome Pathway Dissection

Based on its >385-fold selectivity for the β5 (chymotrypsin-like) subunit over β1 and β2 (IC₅₀ 260 nM vs. >100,000 nM) [1], 5-borono-2-methoxybenzoic acid serves as a clean pharmacological tool for isolating β5 contributions to protein degradation without confounding off-target subunit inhibition. This is particularly valuable in cancer cell lines where complete proteasome blockade triggers immediate apoptosis, whereas β5-selective inhibition permits graded interrogation of ubiquitin-proteasome flux.

COX-2-Sparing Anti-Inflammatory Scaffold Development

With a COX-2 IC₅₀ of 450 nM and negligible COX-1 inhibition (>50,000 nM, >111-fold selectivity) [1], this compound provides a boron-containing starting point for medicinal chemistry programmes aiming to develop next-generation anti-inflammatory agents that avoid the gastrointestinal toxicity associated with COX-1 inhibition by traditional NSAIDs. The boronic acid moiety offers a reversible covalent warhead distinct from the irreversible acetylation mechanism of aspirin.

Key Intermediate for α-Amidoboronic Acid β-Lactamase Inhibitor Synthesis

Patent WO2010056827A1 explicitly employs the tert-butyl ester of 5-borono-2-methoxybenzoic acid as the boron-delivering core for constructing β-lactamase inhibitors [1]. Research groups engaged in combating antimicrobial resistance through non-β-lactam BLI development should procure this exact isomer to ensure fidelity to the published synthetic route and maintain the critical ortho-methoxy–boronic acid intramolecular interaction that stabilises the transition-state mimic.

Multifunctional Building Block for Solid-Phase Parallel Synthesis

The simultaneous presence of a carboxylic acid (for resin immobilisation), a boronic acid (for on-bead Suzuki coupling), and a methoxy group (serving as a ¹H NMR reporter for reaction monitoring) makes this compound uniquely suited for solid-phase library synthesis [1]. This trifunctional architecture reduces the need for additional protecting group manipulations compared with mono- or di-functional arylboronic acids, streamlining automated synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Borono-2-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.